
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one, also known as PTQ, is a thiazolidinone derivative which has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is still not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of genes responsible for inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been reported to exhibit antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
One of the major advantages of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. Moreover, the synthesis of this compound is relatively simple and can be carried out using readily available starting materials. However, a major limitation of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one. One of the potential areas of research is the development of this compound-based anti-inflammatory agents for the treatment of various inflammatory disorders. Moreover, this compound-based compounds can be developed as potential anti-cancer agents for the treatment of various types of cancer. Additionally, this compound can be further modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.
合成方法
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one can be synthesized through a multi-step process starting from 2-phenyl-3H-quinoline-4-one and thiourea. The reaction involves the condensation of these two compounds followed by a cyclization reaction to form the thiazolidinone ring. The final product is obtained through the addition of acetyl chloride to the reaction mixture.
科学研究应用
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Moreover, this compound has shown promising anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
属性
IUPAC Name |
(5E)-3-acetyl-2-imino-5-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-13(25)24-20(26)18(28-21(24)22)12-15-11-14-7-5-6-10-17(14)23-19(15)27-16-8-3-2-4-9-16/h2-12,22H,1H3/b18-12+,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVMBOGDOSWEG-NLUKZUHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(=O)/C(=C\C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

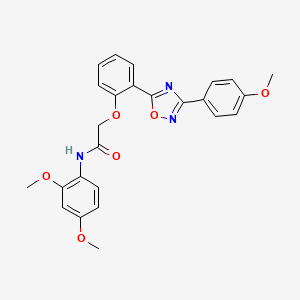
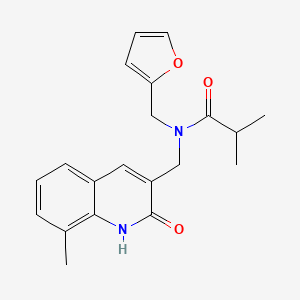
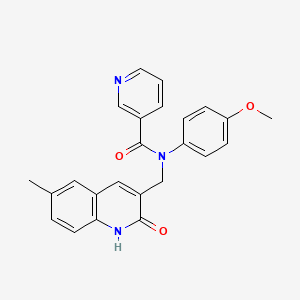
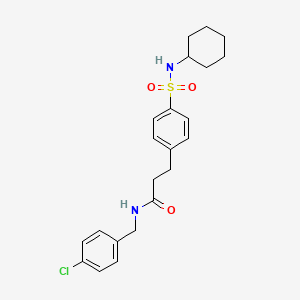
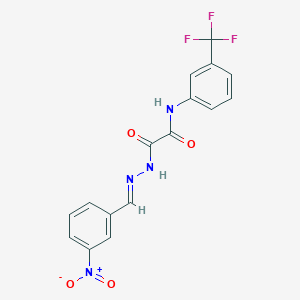
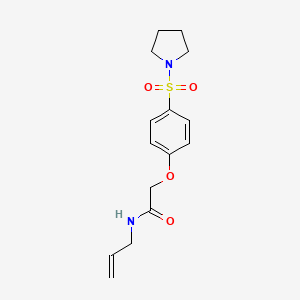
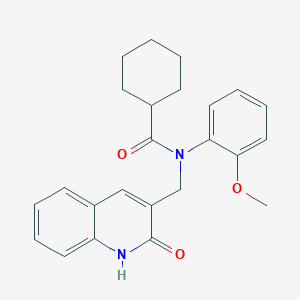
![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
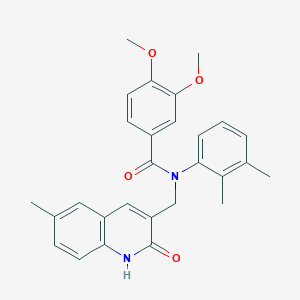



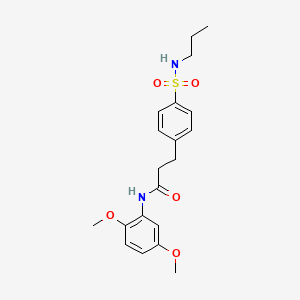
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)